molecular formula C25H29N3O5S B12153640 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]hexanamide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]hexanamide

Cat. No.: B12153640
M. Wt: 483.6 g/mol
InChI Key: LXFDNFXNLGHABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central isoindole-1,3-dione moiety linked via a hexanamide chain to a phenyl group substituted with a piperidin-1-ylsulfonyl group. The isoindole-1,3-dione group is a phthalimide derivative known for its role in modulating biological activity, while the piperidinylsulfonyl substituent may enhance solubility and binding affinity due to its polar sulfonyl group and bulky piperidine ring.

Properties

Molecular Formula

C25H29N3O5S

Molecular Weight

483.6 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(4-piperidin-1-ylsulfonylphenyl)hexanamide

InChI

InChI=1S/C25H29N3O5S/c29-23(11-3-1-8-18-28-24(30)21-9-4-5-10-22(21)25(28)31)26-19-12-14-20(15-13-19)34(32,33)27-16-6-2-7-17-27/h4-5,9-10,12-15H,1-3,6-8,11,16-18H2,(H,26,29)

InChI Key

LXFDNFXNLGHABV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]hexanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl chloride with N-[4-(piperidin-1-ylsulfonyl)phenyl]amine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison

Compound Name Substituent on Phenyl Group Chain Length/Modification Key Applications/Findings Reference ID
Target Compound Piperidin-1-ylsulfonyl Hexanamide Hypothesized applications: kinase/protease inhibition, CNS modulation (structural analog) N/A
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-isopropylphenyl)hexanamide 2-Isopropyl Hexanamide No direct activity reported; similar molecular weight (378.47 g/mol)
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyrimidinyl)butanamide 2-Pyrimidinyl Butanamide Supplier-listed; no pharmacological data
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides (3a–I) Varied (e.g., halogen, methoxy) Butyryl Anticonvulsant activity (MES test); lower neurotoxicity in select derivatives
CPPHA (N-[4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide) 4-Chloro, 2-hydroxybenzamide Methylene bridge Positive allosteric modulator of mGlu5 receptors

Key Structural Insights

  • Chain Length : The hexanamide chain in the target compound may improve membrane permeability compared to shorter chains (e.g., butyryl in ).
  • Isoindole-1,3-dione Modifications : Bromination (as in ) or nitration (as in ) of the isoindole ring alters electronic properties and bioactivity.

Pharmacological and Toxicological Comparison

Table 2: Pharmacological Profiles of Isoindole-1,3-dione Derivatives

Compound Class Genotoxicity (MNRET/1,000 cells) Efficacy/Target Toxicity Notes Reference ID
Hydroxyurea (HU) 7.8–33.7 (dose-dependent) Sickle cell disease (SCD) standard High genotoxicity
C1–C6 Nitrate Derivatives <6 (all doses) SCD candidates Safer than HU; non-genotoxic in vivo
Bromophthalimidobutyryl Amides (3a–I) N/A Anticonvulsant (MES test active at 30 mg/kg) Neurotoxicity varies; 3d, 3i, 3k are less toxic
CPPHA N/A mGlu5 receptor modulation (EC₅₀ ~100 nM) Well-tolerated in preclinical studies

Implications for the Target Compound

  • Genotoxicity: Likely low, based on structurally similar C1–C6 derivatives .
  • Therapeutic Potential: The piperidinylsulfonyl group may confer kinase or protease inhibitory activity, akin to sulfonamide-containing drugs.

Physicochemical Properties

Table 3: Predicted Properties

Property Target Compound (Estimated) 6-(1,3-dioxo…-2-isopropylphenyl)hexanamide CPPHA
Molecular Weight (g/mol) ~520–550 378.47 413.82
logP ~3.5–4.2 (moderate lipophilicity) ~3.1 2.8
Solubility Moderate (sulfonyl enhances) Low Moderate (hydroxybenzamide)
  • Metabolic Stability : The piperidine ring may slow hepatic metabolism compared to compounds with simpler alkyl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.